2-[2-(2-Chloro-5-methylphenoxy)ethylamino]ethanol;oxalic acid
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Overview
Description
2-[2-(2-Chloro-5-methylphenoxy)ethylamino]ethanol; oxalic acid is a chemical compound that combines an organic amine with an oxalic acid salt. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a phenoxy group and an aminoethanol moiety in its structure makes it a versatile compound for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-5-methylphenoxy)ethylamino]ethanol typically involves the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is often purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloro-5-methylphenoxy)ethylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[2-(2-Chloro-5-methylphenoxy)ethylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-5-methylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, while the aminoethanol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Chlorophenoxy)ethylamino]ethanol
- 2-[2-(2-Methylphenoxy)ethylamino]ethanol
- 2-[2-(2-Bromophenoxy)ethylamino]ethanol
Uniqueness
2-[2-(2-Chloro-5-methylphenoxy)ethylamino]ethanol is unique due to the presence of both a chloro and methyl group on the phenoxy ring, which can influence its reactivity and interactions. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[2-(2-chloro-5-methylphenoxy)ethylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.C2H2O4/c1-9-2-3-10(12)11(8-9)15-7-5-13-4-6-14;3-1(4)2(5)6/h2-3,8,13-14H,4-7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGLPINRLCVIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCNCCO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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